molecular formula C₂₂H₂₇ClN₂O₄S B1144618 Tianeptine Methyl Ester CAS No. 887588-50-3

Tianeptine Methyl Ester

Cat. No.: B1144618
CAS No.: 887588-50-3
M. Wt: 450.98
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Description

Tianeptine Methyl Ester is a derivative of Tianeptine, an atypical tricyclic antidepressant primarily used to treat major depressive disorder. Tianeptine itself is known for its unique pharmacological properties, including its ability to modulate glutamate receptors and act as an atypical agonist of the μ-opioid receptor. This compound retains many of these properties while offering potential advantages in terms of bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine Methyl Ester typically involves the esterification of Tianeptine. One common method includes the reaction of Tianeptine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, where nucleophiles such as hydroxide ions can replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or acids.

Scientific Research Applications

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

    Medicine: Explored for its antidepressant and anxiolytic effects, similar to Tianeptine, but with potentially improved pharmacokinetics.

    Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

Tianeptine Methyl Ester exerts its effects primarily through modulation of the glutamatergic system. It enhances the reuptake of serotonin and modulates the activity of glutamate receptors, which are crucial for synaptic plasticity and neuroprotection. Additionally, it acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects. The compound also influences the release of dopamine in the mesolimbic pathway, further enhancing its therapeutic potential.

Comparison with Similar Compounds

    Tianeptine: The parent compound, known for its antidepressant and anxiolytic effects.

    Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a distinct pharmacological profile.

Uniqueness: Tianeptine Methyl Ester stands out due to its unique combination of glutamatergic modulation and μ-opioid receptor agonism. Unlike traditional tricyclic antidepressants and SSRIs, it offers a novel mechanism of action that may provide therapeutic benefits with potentially fewer side effects. Its improved pharmacokinetic properties, such as enhanced bioavailability, make it a promising candidate for further research and development.

Properties

CAS No.

887588-50-3

Molecular Formula

C₂₂H₂₇ClN₂O₄S

Molecular Weight

450.98

Synonyms

7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-heptanoic Acid Methyl Ester

Origin of Product

United States

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